molecular formula C8H6N4OS B1682239 N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide CAS No. 51987-99-6

N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide

Cat. No. B1682239
CAS RN: 51987-99-6
M. Wt: 206.23 g/mol
InChI Key: AGEGZHOPKZFKBP-UHFFFAOYSA-N
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Description

“N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide” is a chemical compound with the formula C₈H₆N₄OS . It is known to inhibit Aquaporin 4 (AQP4), the most abundant water channel in the brain . This compound is part of the 1,3,4-thiadiazole moiety, which exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, including “N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide”, involves various chemical reactions . For instance, one method involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .


Molecular Structure Analysis

The molecular structure of a compound is responsible for its various pharmacological activities . The 1,3,4-thiadiazole scaffold, to which “N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide” belongs, possesses a wide range of biological activities . The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide” include a mass of 206.2258 dalton and a chemical formula of C₈H₆N₄OS .

Scientific Research Applications

DNA/BSA Binding and Anticancer Agents

  • Discovery and Synthesis : Dehydroabietic acid derivatives with 1,3,4-thiadiazole, pyridine, and amide moieties were synthesized and examined for their biological properties. These compounds, including N-(5-dehydroabietyl-1,3,4-thiadiazole)-yl-pyridine-2-carboxamide (DTPC), interact with DNA and proteins like bovine serum albumin (BSA), indicating potential as DNA/BSA binding agents and selective anticancer agents. DTPC, in particular, showed better cytotoxicity and a stronger antiproliferative effect than some clinically used drugs like cisplatin and oxaliplatin (Li, Fei, Wang, Kong, & Long, 2020).

Antimicrobial Activity

  • Heterocyclic Compounds : Synthesized heterocyclic compounds containing 1,3,4-thiadiazole showed significant antibacterial activities against both gram-positive and gram-negative bacteria, and antifungal activities against various fungi (Patel & Patel, 2015).
  • Synthesis and Antimicrobial Evaluation : The synthesis of various derivatives incorporating 1,3,4-thiadiazole and their antimicrobial evaluation demonstrated moderate activity (Darwish, Kheder, & Farag, 2010).

Anti-inflammatory Activity

  • 1,3,4-Thiadiazole Derivatives : A series of 1,3,4-thiadiazole derivatives with pyrazole-3-carboxamides and pyrrole-3-carboxamide moiety were synthesized and showed significant anti-inflammatory activity, with some compounds exhibiting potent activity compared to the standard drug indomethacin (Maddila, Gorle, Sampath, & Lavanya, 2016).

Antitumor and Antioxidant Activities

  • Synthesis and Evaluation : Various N-substituted-2-amino-1,3,4-thiadiazoles were synthesized and evaluated for their cytotoxicity and antioxidant activities, showing promising results (Hamama, Gouda, Badr, & Zoorob, 2013).
  • Anticancer Evaluation of 1,3,4-Oxadiazoles and Thiadiazoles : A series of 1,3,4-thiadiazoles and related compounds were synthesized and evaluated for their anticancer activity, with some derivatives exhibiting significant cytotoxicity against human cancer cell lines (Abdo & Kamel, 2015).

Insecticidal Activity

  • Novel Insecticides : A series of N-(5-aryl-1,3,4-thiadiazol-2-yl)amides were synthesized and explored as a new class of insecticides, showing activity against sap-feeding insect pests (Eckelbarger et al., 2017).

Future Directions

The 1,3,4-thiadiazole moiety, to which “N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide” belongs, exhibits a wide range of biological activities . Therefore, future research could focus on exploring these activities further and developing new derivatives with enhanced properties.

properties

IUPAC Name

N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4OS/c13-7(6-2-1-3-9-4-6)11-8-12-10-5-14-8/h1-5H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEGZHOPKZFKBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=NN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400268
Record name N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide

CAS RN

51987-99-6
Record name N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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